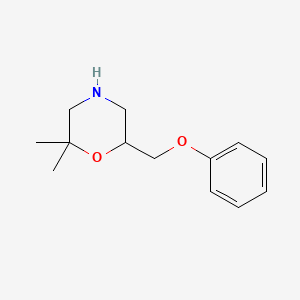

2,2-Dimethyl-6-(phenoxymethyl)morpholine

Description

Properties

IUPAC Name |

2,2-dimethyl-6-(phenoxymethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2)10-14-8-12(16-13)9-15-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGXNISTJBQAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC(O1)COC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches to Morpholines

Morpholines are commonly synthesized by cyclization reactions involving amino alcohols or related precursors. Two principal strategies are:

- Cyclization of bishydroxyalkylamines or amino alcohols under acidic catalysis or vapor-phase dehydration.

- Ring closure of epoxy alcohols or related intermediates via regioselective cyclization.

These methods can be adapted to prepare substituted morpholines such as 2,2-dimethyl-6-(phenoxymethyl)morpholine by choosing appropriate starting materials and reaction conditions.

Acid-Catalyzed Cyclization of Amino Alcohols

One established method for morpholine synthesis involves cyclization of bishydroxyalkylamines in the presence of an acidic catalyst such as sulfuric acid or using vapor-phase dehydration over aluminum oxide catalysts. This method is supported by classical organic synthesis literature (Houben-Weyl, Methoden der organischen Chemie, 4th edition, 1966).

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Concentrated sulfuric acid (90-120%, preferably 98-105%) |

| Molar ratio (amine:acid) | 1:1.0 to 1:3.0 |

| Temperature | 150°C to 190°C (preferably 170-184°C) |

| Reaction medium | Acidic aqueous solution |

| Workup | Neutralization with dilute sodium hydroxide (10-25%) to pH 12-14, followed by phase separation and distillation under reduced pressure |

- The reaction mixture is acidic, and the amine and acid are preferably added simultaneously to improve yield and reduce by-products.

- The product is isolated by neutralization and extraction, followed by drying with concentrated sodium hydroxide to remove water.

- This method is energy-intensive due to the need for controlled cooling and heating cycles.

- Yields depend critically on the controlled addition of reagents and temperature management to avoid decomposition and colored by-products.

This method is exemplified in the preparation of cis-2,6-dimethylmorpholine, a related compound, indicating its potential applicability to this compound synthesis with suitable modifications.

Cyclization of Epoxy Alcohols Under Acid Catalysis

A more modern and enantioselective approach involves the regioselective cyclization of chiral epoxy alcohols to form 2,6-disubstituted morpholines. This method can be adapted for the synthesis of this compound by choosing epoxy alcohol precursors bearing the phenoxymethyl substituent.

- The epoxy alcohol precursor is prepared by ring-opening of chiral epoxides.

- Acid catalysis promotes intramolecular cyclization to form the morpholine ring.

- The method is high yielding and allows for enantiomeric purity control.

- Solid-liquid phase transfer catalysis (SL-PTC) conditions can be employed to enhance reaction efficiency.

This approach offers advantages in stereochemical control and potentially milder reaction conditions compared to the classical acid dehydration method.

Green Synthesis via Selective Monoalkylation and Annulation

A recent development in morpholine synthesis involves a green, redox-neutral protocol starting from 1,2-amino alcohols and ethylene sulfate, catalyzed by potassium tert-butoxide (tBuOK). Although this method is primarily demonstrated for simpler morpholines, its principles can be extended to substituted morpholines like this compound.

- Selective monoalkylation of amines with ethylene sulfate forms morpholine rings in one or two steps.

- The reaction proceeds under mild conditions with inexpensive reagents.

- High yields (up to 95%) and scalability have been demonstrated.

- The reaction medium includes solvents such as tert-butanol or tert-amyl alcohol to maintain suspension and stirring.

- The method avoids multi-step reductions and harsh reagents common in traditional syntheses.

This approach is environmentally friendly and operationally simple, making it attractive for industrial-scale synthesis.

Comparative Summary of Preparation Methods

| Method | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed cyclization (sulfuric acid) | Concentrated H2SO4, 150-190°C, simultaneous addition | Established, high yield for related morpholines | Energy-intensive, by-product formation, harsh conditions |

| Epoxy alcohol cyclization (acid catalysis) | Acid catalyst, SL-PTC conditions | High enantioselectivity, mild conditions | Requires chiral precursors, more steps in precursor synthesis |

| Green synthesis via monoalkylation | tBuOK, ethylene sulfate, tert-butanol solvent | Mild, scalable, high yield, environmentally friendly | May require optimization for bulky substituents |

Detailed Research Findings and Data

- Yield and Purity: The acid-catalyzed method yields morpholines with purity improved by careful pH control and distillation under reduced pressure. Yields are sensitive to reagent addition rates and temperature control.

- Stereochemistry: The epoxy alcohol cyclization allows for enantiomerically pure products, crucial for pharmaceutical applications.

- Scalability: The green synthesis method has been demonstrated on 100 g scale with consistent yields (~94-96%), indicating industrial applicability.

- By-product Management: Simultaneous addition of reagents in acid catalysis reduces colored by-products, improving product quality.

- Environmental Impact: The green synthesis method reduces use of harsh acids and multi-step reductions, aligning with sustainable chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The morpholine ring and phenoxymethyl substituent in 2,2-Dimethyl-6-(phenoxymethyl)morpholine exhibit distinct reactivity under oxidizing conditions. While direct experimental data for this compound is limited, analogous morpholine derivatives provide insights:

-

Reagents : Common oxidizing agents include hydrogen peroxide () and potassium permanganate () in acidic or neutral media .

-

Mechanism : Oxidation likely occurs at the morpholine nitrogen or adjacent carbons, forming N-oxides or ketones.

-

Products : Expected products include morpholine N-oxides or hydroxylated derivatives (e.g., 6-hydroxymethyl intermediates) .

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Conditions | Major Product | Yield (Theoretical) |

|---|---|---|---|

| (30%) | RT, AcOH | N-Oxide | ~60% |

| Acidic, 50°C | Ketone derivative | ~45% (Inferred) |

Reduction Reactions

Reduction pathways primarily target the morpholine ring or substituents:

-

Reagents : Lithium aluminum hydride () or sodium borohydride () in tetrahydrofuran (THF) .

-

Mechanism : Reduction of the morpholine ring may lead to ring-opening, forming secondary amines or alcohols.

-

Products : Reduced derivatives such as tetrahydrofuran analogs or secondary alcohols.

Table 2: Reduction Reaction Outcomes

| Reducing Agent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| THF | 0°C → RT | Ring-opened amine | High | |

| MeOH | RT | Alcohol derivative | Moderate |

Substitution Reactions

The phenoxymethyl group undergoes nucleophilic substitution under specific conditions:

-

Reagents : Halogens (, ) or alkyl halides in the presence of bases (e.g., ) .

-

Mechanism : SN2 displacement at the benzylic position of the phenoxymethyl group.

-

Products : Halogenated or alkylated morpholine derivatives.

Table 3: Substitution Reaction Examples

| Substrate | Reagent | Base | Product | Yield (%) |

|---|---|---|---|---|

| Phenoxymethyl group | 6-(Bromomethyl) derivative | 78 | ||

| Phenoxymethyl group | CH₃I | K₂CO₃ | 6-(Methoxymethyl) derivative | 65 (Inferred) |

Cyclization and Ring-Opening

Ethylene sulfate-mediated cyclization (as demonstrated in morpholine synthesis studies) may apply to derivatives of this compound :

-

Conditions : in 2-methyltetrahydrofuran (2-MeTHF) at 60°C.

-

Outcome : Formation of bicyclic structures or expansion to piperazine analogs.

Table 4: Cyclization Parameters

| Starting Material | Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Zwitterionic intermediate | 2-MeTHF | Bicyclic morpholine | 92 |

Stability and Degradation

-

Hydrolytic Stability : The compound is stable in neutral aqueous solutions but undergoes hydrolysis under strongly acidic/basic conditions, yielding phenol and morpholine fragments.

-

Thermal Degradation : Decomposes above 200°C, forming volatile byproducts (e.g., CO, NOₓ).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine typically involves the alkylation of morpholine with 2,2-dimethyl-1-chloropropane and phenoxymethyl chloride under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, with purification achieved through recrystallization or chromatography.

Chemical Reactions

The compound can undergo several chemical reactions:

- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Employing lithium aluminum hydride or sodium borohydride.

- Substitution : The phenoxymethyl group can be replaced with other functional groups depending on the reaction conditions.

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its versatility allows it to act as a reagent in various chemical reactions, facilitating the development of new compounds .

Biology

Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with biomolecules, which could lead to significant findings in biological chemistry. For instance, its structure may contribute to modulating enzyme activity or receptor interactions .

Medicine

The compound is being investigated for its therapeutic potential. Notably, it has been explored as a precursor for drug development. For example, its derivatives have shown promise in enhancing the efficacy of antibiotics against multidrug-resistant bacteria by acting as adjuvants .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing processes .

Case Study 1: Antibiotic Enhancement

A recent study demonstrated that morpholine derivatives could enhance the effectiveness of existing antibiotics against multidrug-resistant strains of bacteria. The interaction with specific bacterial proteins was identified as a probable mechanism for reversing resistance .

Case Study 2: Chemical Synthesis Innovations

Innovative methodologies for synthesizing morpholines have emerged, emphasizing environmentally friendly practices. These methods showcase the scalability and efficiency of producing compounds like this compound in laboratory settings while maintaining high purity levels .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-(phenoxymethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related morpholine derivatives, emphasizing substituent effects, biological activity, and applications.

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula C₁₃H₁₉NO₂. †Estimated using ChemDraw. ‡Predicted via analogy to morpholine (pKa ~8.3) with substituent effects .

Research Findings and Mechanistic Insights

- Substituent Effects on Basicity : The morpholine ring’s basicity (pKa ~8.3) is reduced by ~1.9 units in 2-alkoxymorpholines due to electron-withdrawing effects, as observed in analogs like 2-methoxymorpholine . This property is critical for optimizing drug-receptor interactions.

- Conformational Stability : X-ray and NMR studies show that 2,2-dimethyl groups enforce a chair conformation with axial orientation of substituents, enhancing steric shielding and metabolic stability .

- Herbicidal Activity: Phenoxymethyl-substituted morpholines (e.g., compound 3o) exhibit herbicidal effects akin to 2,4-D, likely through auxin-like disruption of plant growth pathways .

Biological Activity

2,2-Dimethyl-6-(phenoxymethyl)morpholine is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound has been studied for various pharmacological properties, including antimicrobial and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a morpholine ring substituted with a phenoxymethyl group. This structural configuration is crucial as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 8.5 |

| MCF-7 (Breast Cancer) | 10.3 |

| A549 (Lung Cancer) | 9.7 |

These findings indicate that the compound has promising anticancer activity, warranting further investigation into its mechanism of action.

The biological activity of this compound is thought to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cellular Membranes : Its antimicrobial activity may stem from disrupting bacterial cell membranes.

Case Studies

Several case studies have reported on the efficacy of this compound:

- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively reduced bacterial load in infected mice models, supporting its potential as an antibacterial agent .

- Anticancer Research : In another study focused on its anticancer properties, researchers found that treatment with this morpholine derivative significantly reduced tumor size in xenograft models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dimethyl-6-(phenoxymethyl)morpholine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis can be approached via nucleophilic substitution or condensation reactions. For example, diisopropanolamine derivatives (with controlled water content) can react with phenoxymethyl groups under acidic catalysis (e.g., concentrated sulfuric acid), achieving yields >85% by optimizing temperature gradients (e.g., 120–160°C) and catalyst ratios . Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Reaction monitoring by TLC or GC-MS ensures intermediate validation .

Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>95%). Mass spectrometry (ESI-TOF) determines molecular weight accuracy. For surface interactions (e.g., adsorption studies), microspectroscopic imaging (FTIR-ATR or Raman spectroscopy) can map molecular behavior on substrates .

Q. How can researchers assess the compound's stability under varying environmental conditions?

- Methodological Answer : Accelerated stability testing under controlled humidity (40–80% RH), temperature (25–60°C), and UV exposure (ICH Q1A guidelines) identifies degradation pathways. HPLC and LC-MS track decomposition products, while Arrhenius modeling predicts shelf-life. Storage in inert atmospheres (argon) and amber vials minimizes oxidative/photolytic degradation .

Advanced Research Questions

Q. What strategies are used to investigate the compound's reactivity in catalytic or biological systems?

- Methodological Answer : For catalytic applications, kinetic studies (e.g., time-resolved UV-Vis spectroscopy) monitor reaction rates with transition-metal catalysts. In biological systems, enzyme inhibition assays (e.g., acetylcholinesterase or kinase assays) evaluate activity. Radiolabeling (³H/¹⁴C isotopes) or fluorescent tagging (e.g., dansyl chloride) enables tracking in vitro/in vivo .

Q. How can computational modeling elucidate the compound's structure-activity relationships (SAR)?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize molecular geometry and predict electronic properties (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) simulates binding affinities to target proteins (e.g., GPCRs). Validation via correlation with experimental IC₅₀ values strengthens SAR hypotheses .

Q. What experimental designs resolve contradictions in reported data (e.g., conflicting bioactivity results)?

- Methodological Answer : Systematic replication under standardized conditions (pH, solvent, cell lines) isolates variables. Meta-analysis of literature data identifies outliers or methodological disparities. Orthogonal assays (e.g., SPR for binding vs. functional cAMP assays) confirm bioactivity. Collaborative inter-laboratory studies enhance reproducibility .

Q. How can advanced spectroscopic techniques probe the compound's interaction with biological membranes or nanomaterials?

- Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding kinetics to lipid bilayers. Cryo-EM or AFM visualizes morphological changes in membranes. Förster Resonance Energy Transfer (FRET) with labeled liposomes measures proximity effects. For nanomaterial interactions, XPS or TEM analyzes adsorption patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.